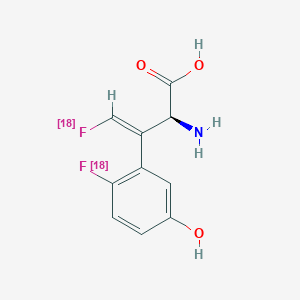
2-(Phenylsulfanyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulfanyl)-1,3-cyclohexanedione, also known as PSCD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSCD is a cyclic sulfone that contains a phenylsulfanyl group and a cyclohexanedione ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense. Additionally, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-(Phenylsulfanyl)-1,3-cyclohexanedione. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione and its effects on neuronal function. Another area of interest is its potential applications in the treatment of cancer. Studies are needed to determine the optimal dosage and treatment regimen for 2-(Phenylsulfanyl)-1,3-cyclohexanedione in cancer patients. Additionally, further research is needed to explore the potential of 2-(Phenylsulfanyl)-1,3-cyclohexanedione as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
Métodos De Síntesis
There are several methods for synthesizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, including the reaction of 2-chlorocyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, the reaction of 2-hydroxycyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, and the reaction of 2-cyclohexen-1-one with phenylsulfanyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 2-(Phenylsulfanyl)-1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(Phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
Fórmula molecular |
C12H12O2S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
Clave InChI |
GSZIVGBOSMBPOG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
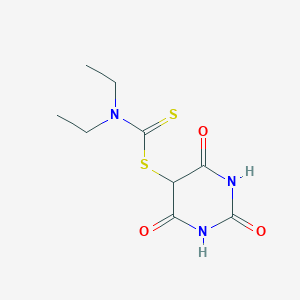
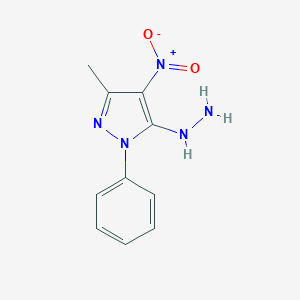
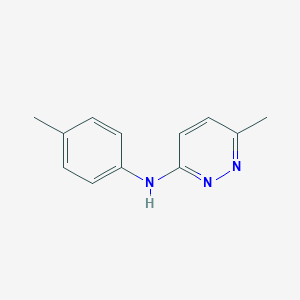
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
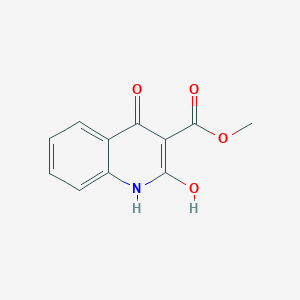
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
